molecular formula C27H20O7 B11158256 3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one

3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one

Cat. No.: B11158256
M. Wt: 456.4 g/mol
InChI Key: LKZHWDHPWDIMQP-UHFFFAOYSA-N
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Description

3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that combines two coumarin moieties with additional functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Coumarin Core: : The initial step involves the synthesis of the coumarin core through the Pechmann condensation reaction. This reaction typically uses phenol derivatives and β-keto esters in the presence of a strong acid catalyst like sulfuric acid.

  • Functional Group Modification:

  • Coupling Reaction: : The final step involves coupling the modified coumarin with another coumarin derivative. This can be done using a base-catalyzed aldol condensation reaction, where the two coumarin moieties are linked through a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups present in the compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The carbonyl groups in the coumarin moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The biological activity of 3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Esculetin: A simple coumarin with known antioxidant properties.

    Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory activities.

Uniqueness

3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is unique due to its dual coumarin structure, which enhances its biological activity and provides a broader range of applications compared to simpler coumarin derivatives. Its additional functional groups also allow for more diverse chemical modifications and interactions with biological targets.

This compound’s unique structure and versatile properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C27H20O7

Molecular Weight

456.4 g/mol

IUPAC Name

3-[(2-ethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C27H20O7/c1-2-32-18-12-6-3-9-15(18)21(22-24(28)16-10-4-7-13-19(16)33-26(22)30)23-25(29)17-11-5-8-14-20(17)34-27(23)31/h3-14,21,28-29H,2H2,1H3

InChI Key

LKZHWDHPWDIMQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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